1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Chiral Building Block Asymmetric Synthesis Stereoselective Transformation

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1110967-11-7) is a C1-substituted tetrahydronaphthalen-1-amine derivative with molecular formula C11H15N and molecular weight 161.24 g/mol. The compound is formally notified under the CLP classification (EC No.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 1110967-11-7
Cat. No. B1371162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS1110967-11-7
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1(CCCC2=CC=CC=C21)N
InChIInChI=1S/C11H15N/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8,12H2,1H3
InChIKeyJUIZVGNNUOJFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1110967-11-7): A Chiral Primary Amine Scaffold for Neurological Research and Pharmaceutical Synthesis


1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1110967-11-7) is a C1-substituted tetrahydronaphthalen-1-amine derivative with molecular formula C11H15N and molecular weight 161.24 g/mol. The compound is formally notified under the CLP classification (EC No. 853-928-0) and presents acute toxicity, skin irritation, serious eye damage, and specific target organ toxicity upon single exposure hazards [1]. Its structural framework includes a tetrahydronaphthalene core bearing a methyl group and a primary amine at the 1-position, creating a stereogenic center [2] that imparts chirality and enables its use as a versatile scaffold in asymmetric synthesis and pharmaceutical intermediate applications .

Why 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Cannot Be Interchanged with Related Aminotetralin Analogs


The C1 position of the tetrahydronaphthalene ring system constitutes a stereogenic center in 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, resulting in chirality that is absent in achiral analogs such as 1-aminotetralin (1,2,3,4-tetrahydronaphthalen-1-amine) or N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine [1]. Substituent positional variations (C1 vs. C2 amine placement) and N-alkylation status produce distinct steric and electronic properties that directly impact receptor binding conformations, enzyme inhibition profiles, and synthetic utility [2]. The compound is implicated in at least 76 patent filings [3], underscoring its distinct intellectual property footprint and the strategic value of this specific substitution pattern in proprietary pharmaceutical compositions.

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (1110967-11-7): Comparator-Based Evidence for Scientific Selection


Chiral Center at C1 Position Enables Asymmetric Synthesis Applications

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine contains a stereogenic center at the C1 carbon position (the carbon bearing both the methyl group and the primary amine), imparting chirality that is structurally absent in the achiral comparator 1,2,3,4-tetrahydronaphthalen-1-amine (1-aminotetralin), which lacks the C1 methyl substitution and is consequently non-chiral [1]. This chiral architecture is explicitly recognized as making the compound 'valuable in asymmetric synthesis and as a chiral auxiliary' .

Chiral Building Block Asymmetric Synthesis Stereoselective Transformation

Positional Isomerism: C1 vs. C2 Aminotetralin Substitution Patterns

The amine group in 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is positioned at the C1 carbon of the tetrahydronaphthalene ring, whereas numerous biologically characterized aminotetralins bear the amine at the C2 position. QSAR studies on substituted aminotetralin analogs have established that the position of the amine substituent (C1 vs. C2) fundamentally alters the molecular conformation and is a determinant of monoamine transporter inhibition profiles, with norepinephrine uptake inhibition and dopamine uptake inhibition each exhibiting distinct structure-activity relationships across positional isomers [1][2].

Aminotetralin Isomers Positional Selectivity Pharmacophore Differentiation

Supply Chain and Purity: Comparison of Commercial Sources for 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Commercial availability of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine varies substantially across suppliers in terms of packaging, purity, lead time, and pricing. Biosynth offers the compound at 50 mg ($342.50) and 0.5 g ($1,175.00) scales with a 3-4 week lead time , while Sigma-Aldrich distributes Enamine-manufactured material at 95% purity with ice-pack shipping requirements (storage at 4°C) . Enamine LLC directly supplies the compound at 95% purity through its proprietary catalog (EN300-128297) [1]. In contrast, the structurally simpler comparator 1,2,3,4-tetrahydronaphthalen-1-amine is widely available from multiple vendors at lower cost and shorter lead times.

Chemical Procurement Vendor Comparison Purity Specifications

MAO-B Inhibitory Activity of N-Methyl Analog and Implications for Target Engagement

The structurally proximal N-methyl analog Methyl-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine (CHEMBL40323) demonstrates measurable inhibition of monoamine oxidase B (MAO-B) with a Ki value of 1.40 × 10³ nM (1.40 μM) against bovine liver MAO-B in a competitive inhibition assay conducted at 25°C and pH 7.4 [1]. While direct activity data for the primary amine (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine) are not yet reported in public databases, this N-methyl analog Ki provides a class-level benchmark for the tetrahydronaphthalen-1-amine scaffold's capacity to engage MAO-B.

MAO-B Inhibition Enzyme Kinetics Neuropharmacology

Regulatory Hazard Classification Profile Differentiates Handling and Shipping Requirements

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine carries a notified CLP classification under EC No. 853-928-0 that includes Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Eye Damage Category 1 (H318: causes serious eye damage), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: may cause respiratory irritation) [1]. This combination of hazard classifications imposes specific handling, storage, and personal protective equipment requirements that exceed those for many comparator aminotetralin analogs that lack the C1 methyl substitution and consequently exhibit different hazard profiles.

Chemical Safety CLP Classification Hazard Assessment

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1110967-11-7): Validated Research and Industrial Application Scenarios


Asymmetric Synthesis and Chiral Auxiliary Applications

The stereogenic center at the C1 position of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine [1] enables its deployment as a chiral building block in asymmetric synthetic transformations. This application is explicitly validated by commercial suppliers who position the compound for use in 'asymmetric synthesis and as a chiral auxiliary' , a utility that achiral 1-aminotetralin derivatives cannot support.

Pharmaceutical Intermediate in Neurological Drug Development

The tetrahydronaphthalen-1-amine scaffold, particularly with C1 substitution, constitutes a pharmacophore core present in numerous serotonergic and dopaminergic agents including sertraline and its impurities [1]. The compound's implication in 76 patent filings underscores its utility as a versatile intermediate in proprietary pharmaceutical compositions targeting monoaminergic pathways.

MAO-B Inhibitor Lead Optimization Scaffold

The structurally analogous N-methyl derivative Methyl-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine exhibits measurable MAO-B inhibition (Ki = 1.40 μM) [1], establishing the 1-aminotetralin scaffold as capable of engaging this target. 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine serves as a starting scaffold for further derivatization to optimize MAO-B inhibition potency and selectivity, with relevance to Parkinson's disease, Alzheimer's disease, and mood disorder research.

Reference Standard and Impurity Profiling in Pharmaceutical Analysis

Given the structural relationship between 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine and the N-methyl tetrahydronaphthalen-1-amine core found in sertraline [1], this compound is applicable as a reference standard or impurity marker in analytical method development, forced degradation studies, and quality control protocols for pharmaceutical products containing tetrahydronaphthalene-derived active pharmaceutical ingredients.

Quote Request

Request a Quote for 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.